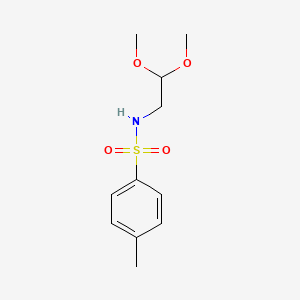

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

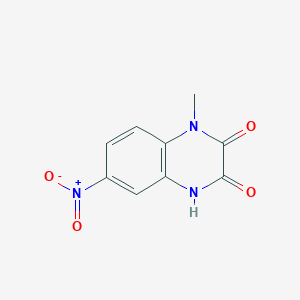

The compound "N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various sulfonamide derivatives, which are relevant to the understanding of similar compounds. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, typically characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. They are known for their diverse pharmacological activities and are used in the design of therapeutic agents for various diseases, including cancer and Alzheimer's disease .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For instance, one study describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by alkylation with various alkyl/aralkyl halides . Another approach involves ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium, followed by condensation with electrophilic compounds . These methods demonstrate the versatility of sulfonamide chemistry in producing a wide range of secondary amines and derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . X-ray diffraction is also used to determine the crystal structure of these compounds, providing insights into their three-dimensional conformation and intermolecular interactions .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, nitrobenzenesulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields . These sulfonamides can be deprotected to yield secondary amines. Additionally, the reactivity of sulfonamide derivatives can be influenced by the presence of different substituents, which can affect their ability to form enzyme inhibitor complexes or interact with proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility and lipophilicity, are crucial for their pharmacological efficacy. Modifications to the sulfonamide structure can significantly improve aqueous solubility, as seen in the design of small-molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitors . The presence of specific functional groups can also enhance the inhibitory effect of these compounds on target enzymes or pathways . Computational studies, including molecular dynamics simulations and density functional theory (DFT) calculations, are employed to predict and analyze these properties, as well as to understand the molecular interactions at the atomic level .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has been synthesized and characterized, providing insights into the structural and electronic properties of related sulfonamide compounds. This study used various spectroscopic tools and computational methods, highlighting the potential of similar compounds in chemical research (Murthy et al., 2018).

Structure-Activity Relationship in Anticancer Agents

- Research into 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide has provided valuable information on the structure-activity relationship in the development of novel anticancer agents. This highlights the role of sulfonamide derivatives in the synthesis of potential therapeutic compounds (Mun et al., 2012).

DNA Interaction and Anticancer Activity

- Sulfonamide derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide, have been studied for their ability to bind with DNA and their subsequent genotoxicity and anticancer activity. This suggests a potential use of similar sulfonamide compounds in cancer treatment (González-Álvarez et al., 2013).

Spectroscopic Analysis and Dimer Interaction

- N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide has been studied for its spectroscopic properties and dimer interactions. This research provides insights into the molecular interactions and stability of similar sulfonamide compounds, which could be relevant in various scientific applications (Karakaya et al., 2015).

Antibacterial and Lipoxygenase Inhibition

- Sulfonamides bearing 1,4-benzodioxin ring have shown potential as antibacterial agents and lipoxygenase inhibitors. This research suggests the utility of sulfonamide derivatives in developing treatments for bacterial infections and inflammatory ailments (Abbasi et al., 2017).

In Vitro and In Vivo Anticancer Activities

- The compound 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, KCN1, has demonstrated significant in vitro and in vivo anti-cancer activity, particularly against pancreatic cancer, highlighting the potential of sulfonamide derivatives in cancer therapeutics (Wang et al., 2012).

Synthesis and Anticancer Property of Sulfonamide Derivatives

- The synthesis and characterization of sulfonamide derivatives have been explored for their potential anticancer properties, indicating the role of these compounds in developing new anticancer drugs (Zhang et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQNRFLBFRHJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397236 | |

| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

CAS RN |

58754-95-3 | |

| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)